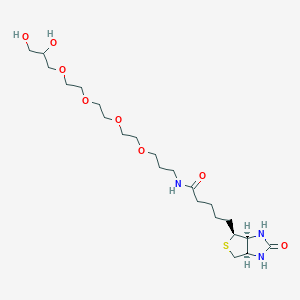
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol
Vue d'ensemble
Description
3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol is a biotin derivative that has been used extensively in scientific research. This compound is commonly referred to as Biotin-XX-SE and is used as a labeling reagent for proteins, nucleic acids, and other biomolecules. The unique properties of Biotin-XX-SE make it an essential tool for researchers studying protein-protein interactions, enzyme kinetics, and gene expression.
Mécanisme D'action
Biotin-XX-SE works by covalently attaching to primary amines on biomolecules, such as lysine residues on proteins. This covalent attachment allows for the specific labeling and detection of the biomolecule of interest. Biotin-XX-SE can also be used to purify labeled biomolecules using streptavidin-coated beads.
Biochemical and Physiological Effects:
Biotin-XX-SE does not have any known biochemical or physiological effects on cells or organisms. This compound is used solely as a labeling reagent and does not interact with cellular processes or pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Biotin-XX-SE has several advantages as a labeling reagent. This compound is highly specific for primary amines and can be used to label a wide range of biomolecules. Biotin-XX-SE is also stable and easy to use, making it a popular choice for researchers. However, there are limitations to the use of Biotin-XX-SE. This compound requires careful attention to detail during synthesis and labeling to ensure high-quality results. Additionally, the covalent attachment of Biotin-XX-SE to biomolecules can affect their structure and function, which may impact experimental results.
Orientations Futures
There are several future directions for the use of Biotin-XX-SE in scientific research. One area of interest is the development of new labeling reagents that can be used in conjunction with Biotin-XX-SE to provide additional information about biomolecules. Another area of interest is the use of Biotin-XX-SE in live-cell imaging studies, which would allow for the visualization of labeled biomolecules in real-time. Additionally, the development of new synthesis methods for Biotin-XX-SE could improve the efficiency and quality of labeling experiments.
Applications De Recherche Scientifique
Biotin-XX-SE has been used extensively in scientific research as a labeling reagent. This compound is commonly used to label proteins, nucleic acids, and other biomolecules for detection and purification purposes. Biotin-XX-SE is particularly useful for studying protein-protein interactions, enzyme kinetics, and gene expression.
Propriétés
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[2-(2,3-dihydroxypropoxy)ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N3O8S/c26-14-17(27)15-33-13-12-32-11-10-31-9-8-30-7-3-6-23-20(28)5-2-1-4-19-21-18(16-34-19)24-22(29)25-21/h17-19,21,26-27H,1-16H2,(H,23,28)(H2,24,25,29)/t17?,18-,19-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBURWUUZJPTQRD-JVLLYVMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)





![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)




![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)
